molecular formula C16H15ClO3 B3286815 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832739-57-8

3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B3286815
CAS No.: 832739-57-8
M. Wt: 290.74 g/mol
InChI Key: HVEQGIXYFOTFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a 2-chloro-4-methylphenoxymethyl substituent at the 3-position and a methoxy group at the 4-position of the benzaldehyde core. This compound belongs to a class of aromatic aldehydes with applications in organic synthesis, pharmaceutical intermediates, and enzyme inhibition studies. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl, methoxy) groups, influencing its reactivity and biological interactions .

Properties

IUPAC Name

3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-3-5-16(14(17)7-11)20-10-13-8-12(9-18)4-6-15(13)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEQGIXYFOTFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192593
Record name 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-57-8
Record name 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-chloro-4-methylphenol with formaldehyde and 4-methoxybenzaldehyde under basic conditions. Sodium hydride is often used as a base, and the reaction is carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere (argon) at elevated temperatures (around 125°C) for 24 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance efficiency and safety in large-scale production.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures have been effective against various bacterial strains due to their ability to inhibit key metabolic pathways. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Potential

Recent investigations into the anticancer properties of related compounds suggest that this compound could serve as a lead compound in cancer therapy. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Compounds in this class have been shown to disrupt normal cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancerous cells.

Neurological Disorders

The compound has potential applications in treating neurological disorders due to its structural similarities with known serotonin and norepinephrine reuptake inhibitors. Research suggests that it may modulate neurotransmitter levels, offering therapeutic benefits for conditions such as depression and anxiety.

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of this compound. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of similar compounds exhibited minimum inhibitory concentrations (MIC) against various pathogens, highlighting their potential as novel antimicrobial agents.
  • Cancer Cell Studies : In vitro studies showed that treatment with related benzaldehyde derivatives resulted in significant reductions in cell viability among several cancer cell lines. The mechanisms involved were further elucidated through flow cytometry and Western blot analysis, confirming apoptosis induction.
  • Neuropharmacological Research : Investigations into the neuropharmacological effects revealed that compounds structurally related to this compound demonstrated promising results in animal models for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the aldehyde group allows it to form Schiff bases with amines, which can modulate biological activity.

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : Dichloro and chloro-fluoro analogs show stronger electron-withdrawing effects, which may accelerate reactions at the aldehyde group (e.g., Schiff base formation) .

Physicochemical Properties

  • Purity and Availability : Commercial analogs like 4-methoxy-2-methylbenzaldehyde (CAS 52289-54-0) are available at >95% purity, indicating feasible scalability for the target compound .

Biological Activity

3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde, with the CAS number 832739-57-8, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H15ClO3, characterized by a chloro-substituted phenoxy group and a methoxy-substituted benzaldehyde group. The presence of these functional groups suggests potential interactions with biological targets, influencing various biochemical pathways.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific enzymes or receptors. The aldehyde group allows the formation of Schiff bases with amines, which can modulate biological activity.

Anticancer Potential

Research into the anticancer properties of similar compounds indicates that derivatives with structural similarities may exhibit significant antiproliferative effects. For instance, studies have shown that certain substituted phenyl derivatives can inhibit cell proliferation in various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
5-Chloro-3-Methylisothiazole DerivativesMCF-7<10
N'-Substituted 5-Chloro DerivativesLoVo<15
This compoundTBDTBDThis study

Case Studies

  • Case Study on Anticancer Activity : A series of experiments were conducted to evaluate the cytotoxicity of various substituted benzaldehyde derivatives. The results indicated that compounds with electron-withdrawing groups, such as chloro or nitro groups, displayed enhanced activity against tumor cells. The structural configuration of this compound positions it favorably for further investigation in this context .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound may interact with key proteins involved in cancer progression. These studies highlight the potential for this compound to serve as a lead in drug development aimed at targeting specific cancer pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.